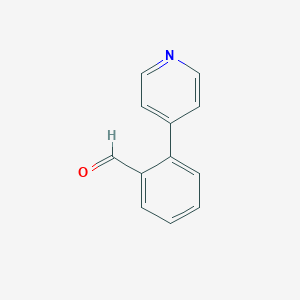

2-(4-吡啶基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

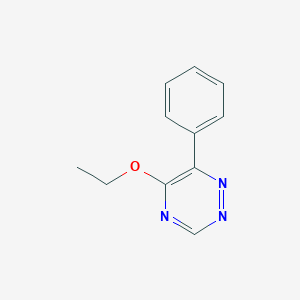

2-(4-Pyridinyl)benzaldehyde is a chemical compound with distinct properties and various applications in chemistry and related fields. Its molecular structure and interactions play a crucial role in its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of similar compounds, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, involves multiple steps including acetal reaction, nucleophilic reaction, and hydrolysis, achieving high yields up to 68.9% (Zhang et al., 2018). Additionally, the synthesis of 2-amino-3-pyridinecarboxaldehyde demonstrates a highly efficient process, indicating the feasibility of synthesizing related compounds efficiently (Rivera et al., 2001).

Molecular Structure Analysis

The molecular structures and vibrational frequencies of pyridine carboxaldehydes have been studied using ab initio Hartree-Fock and density functional theory calculations (Sağlam et al., 2007). These studies reveal insights into the conformation and stability of molecules like 2-(4-Pyridinyl)benzaldehyde.

Chemical Reactions and Properties

Research on similar pyridine derivatives indicates a variety of reactions and properties. For instance, compounds like 4-pyridinecarboxaldehyde undergo photochemical reactions leading to decarbonylation, showing their reactivity under certain conditions (Cluyts et al., 2017).

Physical Properties Analysis

The study of pyridinecarboxaldehydes also sheds light on their physical properties, including vibrational frequencies and molecular structure, which are crucial in determining their physical behavior and potential applications in various fields.

Chemical Properties Analysis

The chemical properties of 2-(4-Pyridinyl)benzaldehyde can be inferred from studies on related compounds. For example, the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols show interesting antioxidant properties, indicative of the potential chemical properties of similar pyridine derivatives (Wijtmans et al., 2004).

科学研究应用

催化机制和有机合成

2-(4-吡啶基)苯甲醛衍生物的重要应用之一是在催化和有机合成领域。例如,Pd(OAc)2/pyridine催化剂体系利用相关化合物,在有机底物的选择性氧化中表现出高效性。该体系促进了苄醇经过详细的机理途径氧化为苯甲醛,包括钯-烷氧基物种的形成和β-氢化物的消除 (Steinhoff, Guzei, & Stahl, 2004)。同样,4-(吡咯啉-1-基甲基)苯甲醛,一种水溶性醛,作为小分子抗癌药物的重要中间体,展示了这些化合物在药物化学中的作用 (Zhang, Cao, Xu, & Wang, 2018)。

环境和材料科学

在环境科学领域,与2-(4-吡啶基)苯甲醛相关的化合物已被用于从水溶液环境中去除Pb(II)离子。一种新型的交联磁性壳聚糖-4-((吡啶-2-基亚胺)甲基)苯甲醛席夫碱已显示出作为铅离子生物吸附剂的潜力,突显了这些化合物在环境应用中的作用 (Gutha & Munagapati, 2016)。此外,在材料科学中,含吡啶基的苯并噁嗪已展示出与环氧树脂的不寻常固化行为,暗示了在聚合物化学和材料工程中的潜在应用 (Lin et al., 2014)。

生物医学应用

在生物医学研究中,2-(4-吡啶基)苯甲醛衍生物已被用作pH化学传感器,能够区分正常细胞和癌细胞。这种应用突显了这些化合物在诊断和治疗背景下的潜力,它们可以用于监测细胞环境并可能靶向患病细胞 (Dhawa et al., 2020)。

安全和危害

作用机制

Target of Action

It is known to be used as a ligand in the synthesis of certain complexes , suggesting that it may interact with specific proteins or enzymes in biological systems.

Mode of Action

It is known to act as a ligand in the synthesis of bis-(2-phenylpyridyl)-2-(4′-formylphenyl)pyridineiridium(iii), a novel phosphorescent iridium(iii) complex . This suggests that it may interact with its targets through coordination bonds, leading to changes in the targets’ structure and function.

Result of Action

Its role as a ligand in the synthesis of a phosphorescent iridium(iii) complex suggests that it may have applications in optical and electronic devices .

Action Environment

It is recommended to store the compound in a cool, dark place, under inert gas , suggesting that light, temperature, and oxygen may affect its stability.

生化分析

Biochemical Properties

The biochemical properties of 2-(4-Pyridinyl)benzaldehyde are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a ligand for the synthesis of a novel phosphorescent iridium (III) complex

Cellular Effects

Some studies suggest that benzaldehydes, a class of compounds to which 2-(4-Pyridinyl)benzaldehyde belongs, can disrupt cellular antioxidation systems This disruption can inhibit microbial growth, suggesting that 2-(4-Pyridinyl)benzaldehyde may have similar effects

Molecular Mechanism

It is known that benzaldehydes can disrupt cellular antioxidation systems

Temporal Effects in Laboratory Settings

Information on the temporal effects of 2-(4-Pyridinyl)benzaldehyde in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently limited. It is known that the compound should be stored at 0-8 °C .

属性

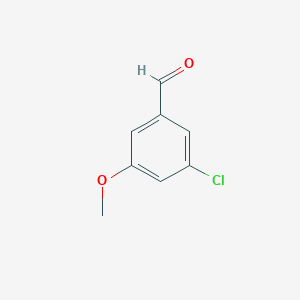

IUPAC Name |

2-pyridin-4-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSCYFZOYJSYGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349086 |

Source

|

| Record name | 2-(4-Pyridinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176526-00-4 |

Source

|

| Record name | 2-(4-Pyridinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176526-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Pyridinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

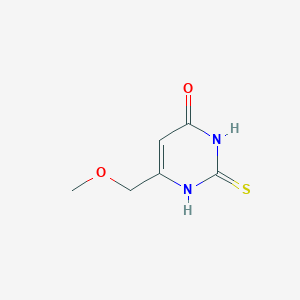

![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)